molecular formula C16H10N4O B11117382 5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11117382
M. Wt: 274.28 g/mol
InChI Key: ZKJWNSFFVBZYSI-UHFFFAOYSA-N
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Description

5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine: is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and material science. This compound is known for its unique structural properties, which include a fused ring system containing nitrogen and oxygen atoms. The presence of phenyl groups at the 5 and 6 positions further enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid through a one-step amide condensation reaction . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound can be further purified using standard techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The phenyl groups and other positions on the ring system can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: 5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic and photophysical properties .

Biology and Medicine: The compound has shown potential as a mitochondrial uncoupling agent, which can be used in the treatment of non-alcoholic fatty liver disease . Its ability to modulate mitochondrial function makes it a promising candidate for further research in medical applications.

Industry: In the industrial sector, this compound is explored for its use in the development of high-energy materials and molecular magnets . Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. One of the key mechanisms is its ability to participate in intramolecular charge transfer (ICT) processes . This interaction leads to the formation of low-energy molecular orbitals, which can be excited by visible light, resulting in unique photophysical properties. Additionally, its role as a mitochondrial uncoupling agent involves disrupting the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and potential therapeutic effects .

Comparison with Similar Compounds

    [1,2,5]Thiadiazolo[3,4-b]pyrazine: This compound is similar in structure but contains sulfur instead of oxygen.

    Quinoxaline Derivatives: These compounds share a similar fused ring system but differ in the positioning and types of substituents.

Uniqueness: 5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine stands out due to its specific combination of nitrogen and oxygen atoms in the ring system, along with the presence of phenyl groups. This unique structure imparts distinct electronic and photophysical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C16H10N4O

Molecular Weight

274.28 g/mol

IUPAC Name

5,6-diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C16H10N4O/c1-3-7-11(8-4-1)13-14(12-9-5-2-6-10-12)18-16-15(17-13)19-21-20-16/h1-10H

InChI Key

ZKJWNSFFVBZYSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NON=C3N=C2C4=CC=CC=C4

Origin of Product

United States

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